4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H3BrFNS and a molecular weight of 256.09 g/mol . It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a nitrile group at the 3rd position on the benzo[b]thiophene ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile can be compared with other similar compounds, such as:
7-Bromo-4-fluorobenzo[b]thiophene: This compound has a similar structure but with the bromine and fluorine atoms at different positions.
tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound includes additional functional groups, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and applications .
Properties
IUPAC Name |
4-bromo-7-fluoro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrFNS/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHZEKZXMIRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CSC2=C1F)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.